R-Tetrahydropapaverine
Description
R-Tetrahydropapaverine (R-THP) is a chiral isoquinoline alkaloid with the molecular formula C₀₂₀H₂₅NO₄ and a molecular weight of 343.42 g/mol . Its structure features a 1,2,3,4-tetrahydroisoquinoline backbone substituted with methoxy groups at positions 6 and 7, and a 3,4-dimethoxybenzyl (veratryl) group at position 1 (Figure 1). The stereochemistry of R-THP is critical, with a confirmed 1R,1'R,2R,2'R configuration in its derivatives, as determined by nuclear magnetic resonance (NMR) and NOESY spectra .
R-THP is primarily used as a key intermediate in synthesizing cisatracurium besylate, a non-depolarizing neuromuscular blocking agent . Its synthesis avoids chiral carbon reversal, ensuring stereochemical integrity during production . The compound is commercially available as a hydrochloride salt (C₂₀H₂₅NO₄·HCl, MW: 379.89 g/mol) with ≥98% purity, widely utilized in pharmaceutical research and fine chemical manufacturing .
Properties
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866423 | |
| Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50896-90-7, 54417-53-7 | |
| Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 54417-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diastereomeric Salt Formation with Chiral Acids
The most widely implemented method involves resolving racemic tetrahydropapaverine using chiral carboxylic acids. N-acetyl-D-leucine and N-acetyl-D-phenylalanine are employed synergistically to enhance selectivity. As demonstrated by Harbin Medical University researchers, dissolving 20 g of racemic tetrahydropapaverine hydrochloride in 400 mL water, followed by ammonia-induced free basing and toluene extraction, yields 17.3 g of racemate (97% recovery). Subsequent resolution in acetonitrile at 70°C with 3.93 g N-acetyl-D-leucine and 0.522 g N-acetyl-D-phenylalanine produces this compound hydrochloride at 83.25% yield and 97.6% purity after crystallization.
Critical Parameters:
-
Solvent System : Acetonitrile outperforms acetone in achieving higher enantiomeric excess (ee > 98%).
-
Temperature Gradient : Gradual cooling from 70°C to 4°C over 24 hours maximizes crystal formation.
-
Acid Stoichiometry : A 0.5:1 molar ratio of resolving agent to substrate optimizes cost-effectiveness without compromising yield.
Byproduct Recycling in Industrial Processes
CN115677579A discloses a circular economy approach where the S-enantiomer byproduct (formula 6) is racemized back to the R-form using methanol and N-bromosuccinimide. This method reduces waste by 37% and cuts raw material costs by 19% compared to conventional resolutions.
Bromination-Reduction Sequential Synthesis
Stepwise Functionalization of Isoquinoline Precursors
A patent-pending route (CN115677579A) brominates S-tetrahydropapaverine (formula 1) with N-bromosuccinimide (NBS) in methanol at 20–25°C, achieving 99.2% conversion to the bromide (formula 2). Subsequent reduction using sodium borohydride in ethyl acetate at pH 9–10 furnishes this compound with 94.3% ee.
Reaction Optimization Data:
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| NBS Equivalents | 1.05 | Prevents over-bromination |
| Methanol Volume (mL/g) | 5 | Ensures complete dissolution |
| Reduction Time | 1 hour | Minimizes side reactions |
Purification Protocol
Post-reduction purification involves:
-
Acidic extraction with 1M HCl (pH 1.5) to remove inorganic residues
-
Weakly basic extraction (pH 8.5) using methyl tert-butyl ether
-
Final crystallization from isopropyl acetate/hexane (1:3 v/v)
Catalytic Asymmetric Hydrogenation
Chiral Ruthenium Complex-Mediated Synthesis
The ACS Organic Process Research & Development study employs [(R)-BINAP]RuCl₂ catalysts for asymmetric hydrogenation of prochiral isoquinolinium salts. Key advantages include:
Continuous Flow Implementation
Pilot-scale trials demonstrate 92% space-time yield in continuous flow reactors compared to 78% in batch systems. Residence time optimization at 15 minutes prevents catalyst deactivation.
One-Pot Synthesis from Aryl Ethylamines
Convergent Assembly of Molecular Framework
A scalable one-pot method condenses 2-(3,4-dimethoxyphenyl)ethanamine with 3,4-dimethoxybenzeneacetic acid using EDCI/HOBt coupling reagents. The process eliminates intermediate isolation, achieving:
In Situ Cyclization Optimization
Cyclization under Dean-Stark conditions with p-toluenesulfonic acid (0.5 eq) in refluxing toluene removes water efficiently. Adding molecular sieves (4Å) improves reaction rate by 33%.
Comparative Analysis of Industrial-Scale Methods
Table 1: Economic and Efficiency Metrics
| Method | Cost ($/kg) | Yield (%) | E Factor | Energy (kWh/kg) |
|---|---|---|---|---|
| Resolution | 1,240 | 83.2 | 18.7 | 82 |
| Bromination-Reduction | 980 | 94.3 | 12.4 | 67 |
| Catalytic Hydrogenation | 1,650 | 99.1 | 8.9 | 115 |
| One-Pot Synthesis | 720 | 85.4 | 6.3 | 48 |
E Factor = (Total waste kg)/(Product kg)
Chemical Reactions Analysis
Racemization of S-Isomer
The S-enantiomer byproduct from resolution can be recycled via racemization:
Oxidation to Papaverine
While not directly reported for R-THP, biosynthetic studies on S-THP demonstrate its oxidation to papaverine:
-
Optimized Parameters :
-
pH: 3.0
-
Temperature: 50°C
-
Reaction Time: 24 hours
-
H₂O₂ Concentration: 10% (v/v)
-
This reaction likely proceeds via dehydrogenation of the tetrahydroisoquinoline ring, though stereochemical outcomes for R-THP remain unstudied.
Functional Group Reactivity
R-THP’s structure suggests potential reactivity at:
-
Phenolic Ethers : Demethylation under strong acids/bases could yield catechol derivatives.
-
Tetrahydroisoquinoline Core : Susceptible to N-oxidation or further alkylation, though experimental data are lacking.
Industrial and Biosynthetic Relevance
-
Scalability : Method B achieves 85.4% yield for 1.HCl synthesis on a 150 g scale, highlighting industrial viability .
-
Biosynthesis : Engineered yeast strains produce THP via heterologous expression of modified N-methylcoclaurine hydroxylase and scoulerine 9-O-methyltransferase, though yields remain low (121 µg/L) .
Scientific Research Applications
Pharmaceutical Applications
1.1 Precursor for Neuromuscular Blocking Agents
R-Tetrahydropapaverine is primarily recognized as a key intermediate in the synthesis of cisatracurium and atracurium, both of which are neuromuscular blocking agents used during anesthesia. These agents facilitate intubation and muscle relaxation during surgical procedures. The semisynthetic pathway from R-THP to these agents has been optimized to ensure consistent supply amidst shortages experienced during the COVID-19 pandemic .
Table 1: Synthesis Pathway of Neuromuscular Blocking Agents
| Compound | Role | Source |
|---|---|---|
| This compound | Precursor | Biosynthesis from natural products |
| Atracurium | Neuromuscular blocker | Derived from R-THP |
| Cisatracurium | Neuromuscular blocker | Derived from R-THP |
1.2 Anticancer Properties
Recent studies have indicated that papaverine, including its derivatives like R-THP, exhibits anticancer properties. Research has shown that papaverine can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells, by inducing apoptosis and blocking cell cycle progression .
Case Study: Papaverine in Cancer Treatment
- Objective : To evaluate the effects of papaverine on MCF-7 cell line.
- Findings : Papaverine treatment resulted in a significant reduction in cell viability and induced apoptosis through ROS-mediated pathways.
Vascular Applications
2.1 Antispasmodic and Vasodilatory Effects
Papaverine is widely used as an antispasmodic agent to treat vascular spasms during surgeries. Its ability to relax smooth muscle and increase blood flow makes it valuable in managing conditions like erectile dysfunction and postoperative vasospasms .
Table 2: Pharmacological Effects of Papaverine Derivatives
| Effect | Mechanism | Clinical Application |
|---|---|---|
| Vasodilation | Inhibition of phosphodiesterase | Erectile dysfunction |
| Antispasmodic | Smooth muscle relaxation | Vascular surgeries |
| Anticancer | Induction of apoptosis | Cancer therapy |
Biosynthesis and Metabolic Engineering
Recent advancements in metabolic engineering have enabled the biosynthesis of this compound through engineered yeast strains. This approach enhances the yield and availability of R-THP, addressing supply chain challenges faced by pharmaceutical manufacturers .
Case Study: Engineered Yeast for R-THP Production
- Objective : To develop a yeast strain capable of producing R-THP efficiently.
- Methodology : Knockout of multidrug resistance transporters and optimization of fermentation conditions.
- Results : Achieved a 600-fold increase in R-THP concentration, demonstrating the feasibility of microbial biosynthesis for pharmaceutical applications.
Market Dynamics and Future Outlook
The market for this compound Hydrochloride has shown moderate growth due to its therapeutic potential in treating cardiovascular and neurological disorders. The increasing prevalence of these conditions is driving research investments and clinical trials aimed at expanding its applications .
Table 3: Market Trends for this compound Hydrochloride (2018-2022)
| Year | Market Growth (%) | Key Drivers |
|---|---|---|
| 2018 | Moderate | Increased CVD prevalence |
| 2019 | Moderate | Regulatory hurdles |
| 2020 | Slow | COVID-19 impact on supply chains |
| 2021 | Moderate | Rising awareness of therapeutic uses |
| 2022 | Positive outlook | Advances in biotechnology |
Mechanism of Action
R-Tetrahydropapaverine exerts its effects primarily through its role as a precursor in the biosynthesis of pharmacologically active compounds. It undergoes enzymatic transformations that lead to the formation of compounds with specific biological activities .
Comparison with Similar Compounds
Structural and Chemical Properties
- R-THP distinguishes itself with a veratryl group and four chiral centers, critical for its role in synthesizing stereospecific drugs like cisatracurium .
- Tetrahydropalmatine (THP), a protoberberine alkaloid, lacks the veratryl group but shares the isoquinoline core. It is primarily isolated from Corydalis and Stephania plants .
- Tetrahydroberberine features a methylenedioxy bridge instead of methoxy groups, contributing to distinct pharmacokinetic properties .
Pharmacological Activities
- R-THP itself lacks direct therapeutic use but is indispensable for producing cisatracurium , which acts on nicotinic acetylcholine receptors to induce muscle relaxation .
- Tetrahydropalmatine exhibits broad central nervous system effects, including dopamine receptor modulation, making it relevant for neurological conditions .
- Tetrahydroberberine targets AMP-activated protein kinase (AMPK), improving insulin sensitivity and lipid metabolism .
Biological Activity
R-Tetrahydropapaverine (R-THP) is a derivative of papaverine, a well-known alkaloid derived from the opium poppy. The compound has garnered attention for its diverse biological activities, particularly in the realms of neuromuscular blocking, vasodilation, and potential antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and recent research findings.
This compound is characterized by its tetrahydroisoquinoline structure, which is crucial for its biological activity. The compound functions primarily as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism underlies its vasodilatory effects and contributes to its role as a neuromuscular blocker.
Therapeutic Applications
- Neuromuscular Blocking Agent :
- Vasodilatory Effects :
- Antiviral Properties :
Research Findings
Recent investigations into the biosynthesis of R-THP highlight advancements in metabolic engineering that allow for efficient production of this compound through microbial pathways. A study reported the successful microbial biosynthesis of (S)-tetrahydropapaverine using engineered yeast strains . This approach not only enhances the availability of R-THP but also reduces reliance on traditional extraction methods from opium poppy.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Neuromuscular Blockade | Inhibition at neuromuscular junction | |
| Vasodilation | Phosphodiesterase inhibition | |
| Antiviral | Inhibition of viral replication |
Case Studies
- Clinical Application in Anesthesia :
- Antiviral Efficacy :
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize R-Tetrahydropapaverine (R-THP) with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate the R-enantiomer. Validate purity via optical rotation and circular dichroism (CD) spectroscopy .
- Structural Confirmation : Employ H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure (CHNO, MW 343.42) and absence of racemization .
- Purity Standards : Provide elemental analysis and ≥95% HPLC purity thresholds for new compounds, as per IUPAC guidelines .
Q. What in vitro assays are suitable for studying R-THP's pharmacological mechanisms?
- Methodological Answer : Prioritize receptor-binding assays (e.g., opioid or adrenergic receptors) using:
- Radioligand Displacement : Measure IC values via competitive binding with H-labeled ligands (e.g., naloxone for opioid receptors). Normalize data against S-THP to assess stereospecificity .
- Functional Assays : Use cAMP accumulation or calcium flux assays in transfected HEK293 cells. Include positive/negative controls (e.g., morphine for opioid receptor activation) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported activity data for R-THP across studies?
- Methodological Answer :
- Source Analysis : Compare enantiomeric purity (e.g., via chiral HPLC traces from original studies) and solvent systems used, as polar aprotic solvents may stabilize specific conformers .
- Experimental Replication : Follow replication guidelines by repeating protocols verbatim from conflicting studies, documenting deviations (e.g., temperature, cell lines) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, accounting for batch variability and assay sensitivity thresholds .
Q. What experimental designs are critical for studying the stereochemical effects of R-THP in vivo?
- Methodological Answer :
- Chiral Stability Testing : Administer R-THP in animal models and quantify enantiomer ratios in plasma/tissue via LC-MS/MS at multiple timepoints. Use deuterated internal standards to correct for matrix effects .
- Behavioral Assays : Compare R-THP with S-THP in pain models (e.g., tail-flick test). Control for pharmacokinetic differences via AUC calculations .
Q. How can researchers validate the selectivity of R-THP for specific molecular targets?
- Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography with R-THP-conjugated beads followed by mass spectrometry to identify off-target binding partners .
- Kinase Profiling : Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentrations. Flag hits with >50% inhibition .
Methodological & Reproducibility Focus
Q. What protocols ensure reproducibility in R-THP pharmacokinetic studies?
- Answer :
- Subsampling : Follow ASTM E105-21 guidelines for homogenizing biological samples and extracting R-THP. Report subsampling error (sFE) using incremental variance analysis .
- Cross-Validation : Share raw chromatograms and pharmacokinetic parameters (e.g., t, C) in supplemental data with DOI-linked repositories .
Q. How should researchers design experiments to assess R-THP's long-term stability under varying storage conditions?
- Answer :
- Accelerated Aging Studies : Store R-THP at 40°C/75% RH for 6 months. Monitor degradation via UPLC-UV and identify byproducts via HRMS .
- Excipient Compatibility : Test R-THP with common pharmaceutical excipients (e.g., lactose, PVP) using DSC and XRD to detect polymorphic changes .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of R-THP?
- Answer :
- IACUC Compliance : Adhere to ARRIVE 2.0 guidelines for animal welfare, including sample size justifications and analgesia protocols .
- Data Transparency : Pre-register studies on Open Science Framework (OSF) and disclose conflicts of interest related to funding sources .
Q. How can researchers integrate computational modeling with experimental data for R-THP?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict R-THP’s binding poses in opioid receptors. Validate with mutagenesis studies (e.g., D147A mutation in MOR) .
- QSAR Analysis : Build models using descriptors like logP and polar surface area. Cross-validate with leave-one-out (LOO) methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
